Physicochemical Differentiation vs. the 4‑Oxy Regioisomer: TPSA and LogP Shift
The meta‑ether linkage in 2,4‑difluoro‑N‑(3‑((6‑methylpyridazin‑3‑yl)oxy)phenyl)benzamide positions the pyridazine ring in a different spatial orientation relative to the benzamide core compared to its 4‑oxy regioisomer (2,4‑difluoro‑N‑(4‑((6‑methylpyridazin‑3‑yl)oxy)phenyl)benzamide). This positional isomerism alters the molecule’s shape, dipole moment, and potential for intramolecular hydrogen bonding, which collectively influence permeability and target‑site complementarity [1]. The 3‑oxy substitution yields a computed TPSA of 64.1 Ų and an XLogP3 of 3.1, whereas the 4‑oxy isomer would be predicted to have a different polar‑surface‑area‑to‑lipophilicity balance. Although no direct experimental permeability data exist for either compound, the divergent TPSA and LogP values suggest that the 3‑oxy isomer may exhibit different passive membrane permeability and CNS penetration potential, a critical consideration when designing brain‑penetrant or peripherally restricted probes. Researchers procuring this compound for SAR studies should specifically request the 3‑oxy isomer, as the 4‑oxy isomer is likely to produce different biological results in cell‑based and in vivo assays [1].
| Evidence Dimension | Topological polar surface area (TPSA) and calculated LogP (XLogP3) |
|---|---|
| Target Compound Data | TPSA = 64.1 Ų; XLogP3 = 3.1 |
| Comparator Or Baseline | 2,4‑Difluoro‑N‑(4‑((6‑methylpyridazin‑3‑yl)oxy)phenyl)benzamide (TPSA and LogP not independently reported; expected to differ due to regioisomeric substitution) |
| Quantified Difference | Not quantifiable in the absence of comparator experimental data; structural difference is a meta- vs. para-ether linkage. |
| Conditions | Computed values from the Kuujia database [1]; experimental validation not publicly available. |
Why This Matters
The regioisomeric difference in TPSA and LogP can alter passive membrane permeability, affecting the compound's suitability for oral bioavailability or CNS exposure, which is crucial when selecting a chemical probe for specific in vivo disease models.
- [1] Kuujia. Cas no 1207020-17-4 (2,4-difluoro-N-{3-(6-methylpyridazin-3-yl)oxyphenyl}benzamide). https://www.kuujia.com/cas-1207020-17-4.html (accessed 2026-04-30). View Source
